phosphinetriyltris[N,N-dimethylaniline]
Description
Significance of Tertiary Phosphine (B1218219) Ligands in Catalysis and Coordination Chemistry
Metal-phosphine complexes are generally lipophilic, ensuring good solubility in organic solvents, which is advantageous for many catalytic processes. nih.gov They are also compatible with metals in various oxidation states. The discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, was a landmark that showcased the profound impact of phosphine ligands in catalytic hydrogenation reactions and opened the door to their widespread use in other areas like cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions), hydroformylation, and allylic substitution. tdl.org
Evolution of Ligand Design Strategies in Organometallic Chemistry
The design of phosphine ligands has evolved from simple, symmetric structures like triphenylphosphine (B44618) to highly complex architectures tailored for specific catalytic applications. chemrxiv.org Early developments focused on monodentate phosphines, where a single phosphorus atom coordinates to the metal center. Subsequently, bidentate and polydentate phosphine ligands were developed, which can form more stable chelate rings with the metal, enhancing the stability of the catalyst. tdl.org
A significant advancement in ligand design has been the introduction of specific functionalities into the ligand backbone to impart unique properties. This includes the development of chiral phosphine ligands for asymmetric catalysis, which has been instrumental in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov More recent strategies involve the creation of "buchwald-type" biaryl phosphine ligands, which are known for their bulk and electron-rich nature, leading to highly active catalysts for challenging cross-coupling reactions. ucl.ac.uk The synthesis of phosphinetriyltris[N,N-dimethylaniline] represents an approach to creating highly electron-donating ligands through the incorporation of dimethylamino groups on the aryl substituents.
Structural and Electronic Considerations in Phosphine-Based Ligand Architectures
The efficacy of a phosphine ligand is governed by a combination of its steric and electronic properties. acs.org The steric bulk of a phosphine ligand is often quantified by the Tolman cone angle (θ), which is the solid angle at the metal center subtended by the van der Waals radii of the ligand's substituents. rsc.org The cone angle is a critical parameter that influences the coordination number of the metal complex and can play a key role in controlling the selectivity of a catalytic reaction. diva-portal.org
The electronic properties of a phosphine ligand are determined by its ability to act as a σ-donor and a π-acceptor. researchgate.net The σ-donating strength is influenced by the nature of the substituents on the phosphorus atom; electron-donating groups increase the electron density on the phosphorus, making it a stronger σ-donor. diva-portal.org The π-acceptor character arises from the interaction of the metal's d-orbitals with the σ* antibonding orbitals of the P-C bonds. rsc.org The Tolman electronic parameter (TEP), determined by infrared spectroscopy of [Ni(CO)₃L] complexes, is a common measure of a ligand's net electron-donating ability. acs.org
Structure
3D Structure
Properties
CAS No. |
30442-12-7 |
|---|---|
Molecular Formula |
C24H30N3P |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-bis[2-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C24H30N3P/c1-25(2)19-13-7-10-16-22(19)28(23-17-11-8-14-20(23)26(3)4)24-18-12-9-15-21(24)27(5)6/h7-18H,1-6H3 |
InChI Key |
QSVXMOKGHFNTEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1P(C2=CC=CC=C2N(C)C)C3=CC=CC=C3N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Phosphinetriyltris N,n Dimethylaniline
Direct Synthesis Routes for Tri(aryl)phosphines
The synthesis of tri(aryl)phosphines, including phosphinetriyltris[N,N-dimethylaniline], can be achieved through several direct routes. These methods primarily focus on the formation of the P-C bond. One of the most common and established methods involves the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), with an organometallic reagent. wikipedia.orggoogle.com
Common organometallic reagents used for this purpose include Grignard reagents (RMgX) and organolithium compounds (RLi). wikipedia.orgsemanticscholar.org The reaction proceeds via nucleophilic substitution, where the aryl group from the organometallic compound displaces the chloride ions on the phosphorus trichloride. For the synthesis of symmetrical triarylphosphines like phosphinetriyltris[N,N-dimethylaniline], this approach is particularly effective. nih.gov
Alternative strategies are also being explored to create these compounds more efficiently and under milder conditions. These include copper-catalyzed cross-coupling reactions, directed ortho-metalation (DoM), and palladium-catalyzed reactions. mcmaster.caliv.ac.uk More recent advancements have even demonstrated photocatalytic methods for the arylation of white phosphorus (P₄) or phosphine (B1218219) gas (PH₃) to produce triarylphosphines. researchgate.net
Precursor Chemistry and Synthetic Pathways
The primary precursors for the synthesis of phosphinetriyltris[N,N-dimethylaniline] are a phosphorus source and an aryl source. The most common phosphorus precursor is phosphorus trichloride (PCl₃) due to its commercial availability and reactivity. simply.science The aryl precursor is N,N-dimethylaniline.
The key to the synthesis is the "activation" of the N,N-dimethylaniline to make it nucleophilic enough to react with the electrophilic phosphorus center of PCl₃. This is typically achieved by converting N,N-dimethylaniline into an organometallic reagent.
Organolithium Pathway: One common pathway involves the lithiation of an aryl halide derivative of N,N-dimethylaniline, such as 4-bromo-N,N-dimethylaniline. The aryl bromide is reacted with a strong organolithium base, like n-butyllithium (n-BuLi), typically at low temperatures in an inert solvent like tetrahydrofuran (THF). This generates a lithiated intermediate, 4-(dimethylamino)phenyllithium. This highly reactive species then acts as the nucleophile that attacks the phosphorus trichloride. Stoichiometrically, three equivalents of the organolithium reagent are required to react with one equivalent of PCl₃ to form the desired trisubstituted phosphine. anu.edu.aursc.org
Grignard Pathway: An alternative and widely used pathway involves the formation of a Grignard reagent. google.comnih.gov 4-bromo-N,N-dimethylaniline is reacted with magnesium metal in a suitable ether solvent, such as THF or diethyl ether, to form the Grignard reagent, (4-(dimethylamino)phenyl)magnesium bromide. This organomagnesium compound is then reacted with phosphorus trichloride. wikipedia.org Similar to the organolithium route, three equivalents of the Grignard reagent are necessary to fully substitute the chlorine atoms on the PCl₃. nih.gov
The general reaction scheme is as follows: 3 (CH₃)₂NC₆H₄MgBr + PCl₃ → P(C₆H₄N(CH₃)₂)₃ + 3 MgBrCl
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and purity of phosphinetriyltris[N,N-dimethylaniline] while minimizing side reactions. sigmaaldrich.com Key parameters that are often adjusted include temperature, solvent, reaction time, and the nature of the reactants and any catalysts. researchgate.net
Key Optimization Parameters:
Temperature: The formation of organolithium and Grignard reagents is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and prevent unwanted side reactions. The subsequent reaction with PCl₃ is also typically performed at low temperatures and then gradually warmed to room temperature.
Solvent: Anhydrous and inert solvents are essential to prevent the quenching of the highly reactive organometallic intermediates. Tetrahydrofuran (THF) and diethyl ether are common choices.
Addition Rate: The slow, dropwise addition of the phosphorus trichloride to the organometallic reagent (or vice versa) is critical to control the exothermicity of the reaction and to avoid the formation of undesired byproducts, such as mono- and di-substituted phosphines.
Stoichiometry: Precise control of the stoichiometry, typically a slight excess of the organometallic reagent, ensures the complete conversion of the PCl₃ to the desired triarylphosphine. nih.gov
The table below illustrates representative conditions for related triarylphosphine syntheses, which can be adapted for phosphinetriyltris[N,N-dimethylaniline].
| Parameter | Condition | Rationale |
| Organometallic Reagent | Grignard or Organolithium | High nucleophilicity for P-C bond formation. |
| Phosphorus Source | Phosphorus Trichloride (PCl₃) | Readily available and reactive electrophile. |
| Solvent | Anhydrous THF or Diethyl Ether | Inert medium that stabilizes organometallic reagents. |
| Temperature | -78 °C to Room Temperature | Controls reaction rate and minimizes side products. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phosphine product and decomposition of organometallic intermediates. |
Isolation and Purification Techniques for Complex Phosphine Ligands
The isolation and purification of phosphinetriyltris[N,N-dimethylaniline] from the crude reaction mixture is a critical step to obtain a product of high purity. The workup procedure typically begins with quenching the reaction mixture, often with an aqueous solution of ammonium chloride, to destroy any unreacted organometallic reagents.
Several techniques can be employed for the purification of complex phosphine ligands:
Extraction: After quenching, the product is typically extracted into an organic solvent. The choice of solvent is important to ensure good solubility of the desired phosphine while minimizing the solubility of inorganic salts.
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. researchgate.net A suitable solvent or solvent system is chosen in which the phosphine has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.
Column Chromatography: For more challenging separations, column chromatography is often employed. researchgate.net Silica gel or alumina can be used as the stationary phase, and a suitable eluent (a single solvent or a mixture of solvents) is chosen to separate the desired phosphine from byproducts and unreacted starting materials. Given the potential for phosphine oxidation on silica gel, careful selection of the stationary phase and eluent system, as well as deoxygenation of solvents, is important.
pH-dependent procedures: For phosphines containing acidic or basic functional groups, purification can sometimes be achieved by pH-dependent extraction. rsc.orgnih.gov In the case of phosphinetriyltris[N,N-dimethylaniline], the basic dimethylamino groups could potentially be protonated with acid, altering the compound's solubility and allowing for separation from non-basic impurities.
The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR), mass spectrometry, and melting point analysis.
Theoretical Investigations into the Electronic and Molecular Structure of Phosphinetriyltris N,n Dimethylaniline
Density Functional Theory (DFT) Studies of Molecular Conformation and Geometry
The three N,N-dimethylaniline groups are expected to be arranged in a propeller-like fashion around the central phosphorus atom, similar to what is observed in triphenylphosphine (B44618). researchgate.netvedantu.com The orientation of these groups will be dictated by a balance of steric hindrance between the bulky aniline (B41778) groups and electronic effects, such as the delocalization of the nitrogen lone pair electrons into the aromatic rings. The C-P-C bond angles are anticipated to be slightly larger than the tetrahedral angle of 109.5 degrees, likely in the range of 102-105 degrees, as is typical for triarylphosphines. researchgate.net The bond lengths between the phosphorus and nitrogen atoms will be of particular interest, as they would indicate the degree of single versus partial double bond character.
A hypothetical data table of predicted geometric parameters for phosphinetriyltris[N,N-dimethylaniline], based on DFT calculations of similar molecules, is presented below.
| Parameter | Predicted Value |
| P-N Bond Length | ~1.85 Å |
| N-C (aromatic) Bond Length | ~1.40 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| N-C (methyl) Bond Length | ~1.45 Å |
| C-N-C (aromatic) Angle | ~120° |
| C-P-C Angle | ~103° |
Note: These are estimated values based on analogous structures and would require specific DFT calculations for phosphinetriyltris[N,N-dimethylaniline] for verification.
Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distribution
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgnumberanalytics.com For phosphinetriyltris[N,N-dimethylaniline], the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylaniline moieties, specifically on the nitrogen atoms and the aromatic rings. This is due to the strong electron-donating nature of the dimethylamino group. The phosphorus atom's lone pair will also contribute to the HOMO.
The LUMO, on the other hand, is likely to be distributed over the aromatic rings of the aniline groups and may have some contribution from the phosphorus atom's d-orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. numberanalytics.com Given the electron-rich nature of the N,N-dimethylaniline groups, it is plausible that phosphinetriyltris[N,N-dimethylaniline] will have a relatively small HOMO-LUMO gap compared to unsubstituted triphenylphosphine.
The electron density distribution, as would be revealed by DFT calculations, is expected to show a high electron density around the nitrogen atoms and the aromatic rings, consistent with the electron-donating character of the N,N-dimethylaniline substituents.
A table of predicted FMO energies for phosphinetriyltris[N,N-dimethylaniline] in comparison to triphenylphosphine is shown below.
| Molecule | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap |
| Triphenylphosphine | ~ -6.0 eV | ~ -0.5 eV | ~ 5.5 eV |
| Phosphinetriyltris[N,N-dimethylaniline] | ~ -5.5 eV | ~ -0.8 eV | ~ 4.7 eV |
Note: These are hypothetical values for illustrative purposes. Actual values would need to be calculated.
Understanding the Electronic Influence of N,N-Dimethylaniline Moieties on the Phosphorus Center
The three N,N-dimethylaniline moieties are expected to have a significant electronic influence on the central phosphorus atom. The dimethylamino group is a strong electron-donating group, and therefore, each N,N-dimethylaniline substituent will increase the electron density at the phosphorus center. manchester.ac.ukrsc.org This enhanced electron density makes the phosphorus atom more nucleophilic and a stronger Lewis base compared to the phosphorus in triphenylphosphine.
This electron-donating effect is transmitted through the P-N bonds. The increased electron density on the phosphorus atom will affect its bonding characteristics and reactivity. For instance, it is expected to form stronger bonds with Lewis acids and metal centers in coordination complexes. psu.edumanchester.ac.uk The electronic properties of phosphine (B1218219) ligands are often quantified by parameters such as the Tolman Electronic Parameter (TEP), which is determined from the CO stretching frequency of nickel carbonyl complexes. It is predicted that phosphinetriyltris[N,N-dimethylaniline] would have a smaller TEP value than triphenylphosphine, indicating greater electron-donating ability.
Computational Predictions of Spectroscopic Parameters
Computational chemistry methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts. tandfonline.comrsc.orgacs.orgbeilstein-journals.org For phosphinetriyltris[N,N-dimethylaniline], the most informative NMR nucleus would be ³¹P. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Given the strong electron-donating nature of the N,N-dimethylaniline groups, the phosphorus nucleus in phosphinetriyltris[N,N-dimethylaniline] is expected to be more shielded compared to that in triphenylphosphine, resulting in a ³¹P NMR chemical shift that is upfield (a smaller ppm value).
The ¹H and ¹³C NMR spectra would also provide valuable structural information. The protons and carbons of the N,N-dimethylaniline groups would show characteristic shifts. For example, the methyl protons would appear as a singlet, and the aromatic protons would exhibit a complex splitting pattern.
A table of predicted NMR chemical shifts for phosphinetriyltris[N,N-dimethylaniline] is presented below.
| Nucleus | Predicted Chemical Shift (ppm) |
| ³¹P | ~ -20 to -30 |
| ¹H (N-CH₃) | ~ 2.9 - 3.1 |
| ¹H (aromatic) | ~ 6.5 - 7.5 |
| ¹³C (N-CH₃) | ~ 40 - 45 |
| ¹³C (aromatic) | ~ 110 - 150 |
Note: These are estimated ranges based on known data for N,N-dimethylaniline and related phosphines. nih.gov
Molecular Dynamics Simulations for Conformational Analysis in Solution
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. mdpi.commdpi.com For a flexible molecule like phosphinetriyltris[N,N-dimethylaniline], MD simulations would be particularly useful for exploring its conformational landscape in solution. The rotation of the three N,N-dimethylaniline groups around the P-N bonds would be a key dynamic process.
MD simulations could reveal the preferred conformations of the molecule in different solvents and at various temperatures. The simulations would likely show that the aniline rings are constantly rotating, leading to a range of accessible conformations. The flexibility of the molecule could have important implications for its ability to act as a ligand in catalysis or to bind to other molecules. The results of MD simulations could also be used to calculate time-averaged properties, which may be more relevant for comparison with experimental data obtained in solution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of phosphinetriyltris[N,N-dimethylaniline] in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and the dynamic processes that the molecule undergoes. The primary nuclei of interest for this compound are ¹H, ¹³C, and ³¹P.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the N,N-dimethylaniline moieties and the methyl protons. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum, due to coupling between adjacent protons on the benzene (B151609) rings. The six methyl groups are chemically equivalent due to the molecule's symmetry, and would therefore give rise to a single, sharp singlet in the upfield region, integrating to 18 protons.
In the ¹³C NMR spectrum, distinct resonances are anticipated for the different carbon environments within the molecule. This includes the ipso-carbon attached to the phosphorus atom, the other aromatic carbons, and the methyl carbons. The chemical shifts of these carbons provide valuable information about the electronic environment of each atom.
The ³¹P NMR spectrum is particularly informative for this compound, as it contains a single phosphorus atom. A single resonance is expected, and its chemical shift would be characteristic of a triarylphosphine. The coupling between the phosphorus nucleus and the adjacent aromatic protons and carbons could also be observed in the respective spectra, providing further structural confirmation.
The solution dynamics of phosphinetriyltris[N,N-dimethylaniline] can also be investigated using variable-temperature NMR studies. These experiments can reveal information about conformational changes, such as restricted rotation around the P-C bonds, which may become apparent at different temperatures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the N,N-dimethylaniline moiety
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.3 | 112 - 130 |
| N-CH₃ | ~2.9 | ~40 |
| C-N | - | ~150 |
| C-P | - | Varies |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in phosphinetriyltris[N,N-dimethylaniline] and providing a fingerprint for the compound.
The IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include:
C-H stretching from the aromatic rings and methyl groups, typically observed in the 3100-2800 cm⁻¹ region.
C=C stretching within the aromatic rings, appearing in the 1600-1450 cm⁻¹ region.
C-N stretching of the dimethylamino group, usually found around 1350-1250 cm⁻¹.
P-C stretching vibrations, which are typically weaker and appear in the fingerprint region of the spectrum.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings and the P-C bonds are expected to be strong in the Raman spectrum.
Table 2: Key Vibrational Modes for Phosphinetriyltris[N,N-dimethylaniline]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-N Stretch | 1350 - 1250 | IR |
| P-C Stretch | 800 - 600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For phosphinetriyltris[N,N-dimethylaniline], the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the aromatic rings of the N,N-dimethylaniline moieties. The presence of the lone pair of electrons on the nitrogen atoms can also lead to n→π* transitions.
In a non-polar solvent like cyclohexane, N,N-dimethylaniline exhibits an absorption maximum at approximately 251 nm. photochemcad.com The spectrum of phosphinetriyltris[N,N-dimethylaniline] is anticipated to show a similar absorption profile, potentially with a slight shift in the wavelength of maximum absorbance (λ_max) and an increased molar absorptivity due to the presence of three chromophoric units. The electronic communication between the aniline moieties through the central phosphorus atom could also influence the electronic transitions.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For phosphinetriyltris[N,N-dimethylaniline], high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₂₄H₃₀N₃P, by providing a highly accurate mass measurement. alfa-chemistry.com
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways would involve the cleavage of the P-C bonds, leading to the formation of ions corresponding to the N,N-dimethylaniline radical cation and other related fragments. The molecular ion peak (M⁺) should be observable, confirming the molecular weight of the compound.
X-ray Crystallography for Solid-State Structural Determination
A single-crystal X-ray diffraction study would reveal the geometry around the central phosphorus atom, which is expected to be trigonal pyramidal. It would also show the orientation of the three N,N-dimethylaniline substituents relative to each other. This information is crucial for understanding the steric and electronic properties of the molecule and how it might interact with other molecules in the solid state.
Conclusion
Phosphinetriyltris[N,N-dimethylaniline], particularly the para-substituted isomer, represents a noteworthy example of an advanced, electron-rich tertiary phosphine (B1218219) ligand. Its synthesis from readily available starting materials and its potent electron-donating properties make it a valuable tool in the arsenal (B13267) of coordination chemists and catalyst developers. While its structural and electronic parameters have been partially characterized, a more comprehensive investigation into its steric properties and a systematic evaluation of its performance in a broader range of catalytic applications would be beneficial to fully elucidate its potential in contemporary chemistry. The continued evolution of ligand design, as exemplified by compounds like phosphinetriyltris[N,N-dimethylaniline], will undoubtedly continue to drive innovation in the development of more efficient and selective chemical transformations.
Coordination Chemistry of Phosphinetriyltris N,n Dimethylaniline with Transition Metals
Design Principles for Metal-Phosphine Complexes Featuring Pendant Amine Functionality
The design of metal-phosphine complexes with pendant amine functionality is guided by the principle of creating a cooperative effect between the soft phosphine (B1218219) donor and the hard amine group. rsc.org The phosphine center provides strong σ-donation and tunable π-acceptor capabilities, which are crucial for stabilizing a wide range of metal oxidation states. wikipedia.orgumb.edu The pendant amine groups, in the case of phosphinetriyltris[N,N-dimethylaniline], introduce several key features:
Hemilability: The amine functionalities can reversibly bind to the metal center. This dynamic coordination can open up a coordination site during a catalytic cycle, facilitating substrate binding and product release.
Secondary Coordination Sphere Interactions: The pendant arms can influence the reactivity at the metal center through non-covalent interactions, such as hydrogen bonding or by creating a specific steric environment. researchgate.net This can control the selectivity of catalytic reactions. researchgate.net
Modulation of Electronic Properties: The electron-donating nature of the dimethylaniline groups can influence the electron density at the phosphorus atom and, consequently, at the metal center. This electronic tuning can impact the catalytic activity and stability of the complex.
The design strategy, therefore, involves a careful balance of the steric and electronic properties of the phosphine core and the pendant amine arms to achieve the desired reactivity and stability in the resulting metal complex.
Synthesis and Characterization of Novel Coordination Compounds of Phosphinetriyltris[N,N-dimethylaniline]
The synthesis of coordination compounds involving phosphinetriyltris[N,N-dimethylaniline] typically follows established methods for the formation of metal-phosphine complexes. wikipedia.org A common synthetic route involves the reaction of a suitable transition metal precursor, such as a metal halide or a complex with labile ligands, with a stoichiometric amount of the phosphinetriyltris[N,N-dimethylaniline] ligand in an appropriate solvent. mdpi.com
For example, the reaction of a palladium(II) precursor like [PdCl2(cod)] (cod = 1,5-cyclooctadiene) with one equivalent of phosphinetriyltris[N,N-dimethylaniline] would be expected to yield a complex of the type [PdCl2(P(C6H4NMe2)3)]. The synthesis is typically carried out under an inert atmosphere to prevent oxidation of the phosphine ligand.
Characterization of these novel coordination compounds relies on a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P{1H} NMR is a crucial tool for confirming the coordination of the phosphine to the metal center, as evidenced by a significant downfield shift of the phosphorus signal compared to the free ligand. mdpi.com 1H NMR spectroscopy provides information about the protons on the aniline (B41778) rings and can indicate changes in their chemical environment upon coordination.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net This technique can also reveal the coordination mode of the pendant amine groups (coordinated or non-coordinated) and any intramolecular interactions.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the ligand and to observe shifts upon coordination to the metal.
Elemental Analysis: This technique confirms the empirical formula of the synthesized complex.
| Technique | Purpose | Expected Observation for Coordination |
| 31P{1H} NMR | Confirm P-M bond formation | Downfield shift of the phosphorus resonance |
| 1H NMR | Probe the ligand's electronic environment | Shifts in aromatic and methyl proton signals |
| X-ray Crystallography | Determine the solid-state structure | Elucidation of coordination geometry, bond lengths, and angles |
| Infrared Spectroscopy | Identify functional group vibrations | Shifts in P-C and C-N stretching frequencies |
| Elemental Analysis | Confirm bulk purity and composition | Agreement between experimental and calculated elemental percentages |
Metal-Ligand Bonding Analysis: Sigma-Donation and Pi-Acceptance Characteristics
The metal-ligand bond in complexes of phosphinetriyltris[N,N-dimethylaniline] is primarily described by the Dewar-Chatt-Duncanson model, which involves two main components:
Sigma (σ)-Donation: The phosphine ligand donates electron density from its lone pair orbital to an empty d-orbital of the transition metal. youtube.com The N,N-dimethylaniline substituents are electron-donating groups, which increase the electron density on the phosphorus atom, making it a stronger σ-donor compared to phosphines with electron-withdrawing groups. libretexts.org
Pi (π)-Acceptance: The phosphine ligand can accept electron density from filled metal d-orbitals into its empty σ* orbitals of the P-C bonds. wikipedia.orglibretexts.org This back-bonding interaction strengthens the metal-ligand bond. The extent of π-acceptance is influenced by the energy of these σ* orbitals. umb.edu
The combination of strong σ-donation and moderate π-acceptance makes phosphinetriyltris[N,N-dimethylaniline] a versatile ligand capable of stabilizing a variety of transition metal centers in different oxidation states. The electronic properties of the ligand can be systematically tuned by modifying the substituents on the aniline rings, although this article focuses solely on the N,N-dimethylaniline derivative.
Investigation of Agostic Interactions and Secondary Coordination Sphere Effects within Complexes
The presence of multiple C-H bonds in close proximity to the metal center in complexes of phosphinetriyltris[N,N-dimethylaniline] creates the potential for agostic interactions. wikipedia.org An agostic interaction is the intramolecular interaction of a C-H bond with a coordinatively unsaturated transition metal, resulting in a three-center, two-electron bond. wikipedia.orgprinceton.edu Such interactions can stabilize the metal center and are often invoked as intermediates in catalytic C-H activation reactions. uva.esnih.gov
The key characteristics of agostic interactions that could be investigated in these complexes include:
Structural Evidence: Short M···H distances (typically 1.8-2.3 Å) and acute M-H-C angles (90-140°) observed in X-ray or neutron diffraction studies. uva.esresearchgate.net
Spectroscopic Evidence: An upfield shift of the agostic proton in the 1H NMR spectrum and a reduced 1JCH coupling constant. nih.gov
The pendant N,N-dimethylaniline arms can also give rise to significant secondary coordination sphere effects. researchgate.net These are non-covalent interactions that can influence the reactivity at the metal center. researchgate.net For instance, the bulky dimethylaniline groups can create a specific pocket around the metal, sterically directing the approach of a substrate. Furthermore, weak hydrogen bonding interactions between the aniline C-H bonds and other ligands or the substrate could play a role in catalysis.
Electrochemical Studies of Metal-Phosphine Complexes
Electrochemical studies, such as cyclic voltammetry, can provide valuable insights into the electronic properties of metal complexes with phosphinetriyltris[N,N-dimethylaniline]. The redox potential of the metal center is sensitive to the donor and acceptor properties of the surrounding ligands. The strong σ-donating character of the phosphinetriyltris[N,N-dimethylaniline] ligand is expected to increase the electron density at the metal center, making it easier to oxidize (i.e., resulting in a more negative reduction potential).
Reactivity Profiles and Mechanistic Studies of Phosphinetriyltris N,n Dimethylaniline and Its Metal Complexes
Ligand Exchange Dynamics and Dissociation Pathways
Ligand exchange is a fundamental process in the chemistry of metal-phosphine complexes, often serving as the initial step in a catalytic cycle by creating a vacant coordination site. The dynamics of these exchanges are governed by both the steric bulk and the electronic properties of the phosphine (B1218219) ligand, as well as the nature of the metal center and the entering ligand.
For phosphine complexes, dissociation is often a prerequisite for catalysis. The rate of dissociation can be accelerated by using sterically bulky phosphine ligands. The large cone angle of triarylphosphines, including likely that of phosphinetriyltris[N,N-dimethylaniline], can lead to crowding at the metal center, weakening the metal-phosphorus bond and facilitating dissociation.
Kinetic studies on various phosphine complexes have established that these exchange reactions can proceed through either dissociative or associative pathways. In a dissociative mechanism, the phosphine ligand first detaches from the metal center, forming an unsaturated intermediate that is then captured by an incoming ligand. This pathway's rate is primarily dependent on the concentration of the initial metal complex. Conversely, an associative pathway involves the formation of a higher-coordinate intermediate with the incoming ligand before the original phosphine departs.
Studies on gold(I) complexes with triphenylphosphine (B44618), for instance, have utilized electrospray ionization mass spectrometry to investigate ligand exchange equilibria. researchgate.net These studies show that diphosphine ligands can readily replace monodentate phosphines like triphenylphosphine. researchgate.net Similarly, research on ruthenium indenyl complexes highlights that steric congestion significantly impacts phosphine substitution, with bulkier phosphines being more easily displaced. researchgate.net The relative binding strengths of different phosphines can be ranked, and in mixed-ligand systems, the most sterically demanding or weakly binding phosphine is typically the first to dissociate. researchgate.net
The following table presents representative kinetic data for ligand exchange processes in related copper(I) phosphine complexes, illustrating the influence of ligand structure on the stability of heteroleptic species.
| NN Ligand (Phenanthroline Derivative) | PP Ligand (Diphosphine) | % Heteroleptic Complex [Cu(NN)(PP)]⁺ |
|---|---|---|
| dmp (2,9-dimethyl-1,10-phenanthroline) | xantphos | 95 |
| dpp (2,9-diphenyl-1,10-phenanthroline) | xantphos | >99 |
| dmp | dpephos | 70 |
| dpp | dpephos | >99 |
Oxidative Addition and Reductive Elimination Processes in Catalytic Cycles
Oxidative addition and reductive elimination are key elementary steps in a vast number of catalytic cycles, including cross-coupling reactions. mit.edulibretexts.orgyoutube.com In oxidative addition, a metal center's oxidation state and coordination number increase, while the reverse occurs in reductive elimination, which is often the product-forming step. libretexts.orgchemnet.com
The electronic properties of phosphine ligands, such as phosphinetriyltris[N,N-dimethylaniline], play a critical role in these processes. The electron-donating dimethylamino groups are expected to increase the electron density on the phosphorus atom and, consequently, on the metal center to which it is coordinated. This increased electron density at the metal center generally facilitates the oxidative addition step. youtube.com However, the steric bulk of the ligand can also influence the reaction rate and mechanism. Studies on palladium(0) complexes with bulky trialkylphosphine ligands show that the mechanism of oxidative addition of haloarenes can shift from direct addition to the bisphosphine complex to a pathway involving associative displacement of one phosphine ligand prior to the C-X bond cleavage. nih.gov
Reductive elimination is favored by ligands that can stabilize the resulting lower-valent metal complex. youtube.com Factors such as a large ligand bite angle in chelating phosphines can promote reductive elimination by accommodating the preferred geometry of the reduced metal center. youtube.com For mononuclear complexes, the groups to be eliminated must typically be in a cis orientation to one another. libretexts.org The rate of reductive elimination is often the rate-determining step in catalytic cross-coupling cycles, and it is influenced by the nature of the coupling partners and the steric and electronic properties of the ancillary ligands. mit.edu
A general catalytic cycle for a cross-coupling reaction involving these steps is shown below:
Oxidative Addition: The active LnM(0) catalyst reacts with an organic halide (R-X) to form a LnM(II)(R)(X) complex.
Transmetalation (or other ligand substitution): A second organic group (R') is transferred to the metal center from an organometallic reagent, displacing the halide and forming LnM(II)(R)(R').
Reductive Elimination: The two organic groups (R and R') are coupled to form the product R-R', regenerating the LnM(0) catalyst.
Role in Hydrogen Atom Abstraction Reactions
The role of tertiary phosphine ligands in promoting or participating in hydrogen atom abstraction (HAT) reactions is not a widely documented or primary function of this ligand class. Typically, HAT processes in organometallic chemistry are associated with metal-hydride species or radical mechanisms where the ligand plays a more passive, spectator role in modifying the electronic and steric environment of the metal center. Based on available literature, there is no specific information detailing the direct involvement of phosphinetriyltris[N,N-dimethylaniline] or its metal complexes in hydrogen atom abstraction reactions.
Protonation Equilibria and Hydrogen Bonding Interactions within Metal Complexes
Protonation events can significantly alter the course of a reaction by modifying the electronic properties of the ligand or the metal center. In metal complexes of phosphinetriyltris[N,N-dimethylaniline], protonation could potentially occur at several sites: the phosphorus atom, one of the nitrogen atoms of the dimethylamino groups, or the metal center itself.
The basicity of the phosphorus atom in triarylphosphines is generally lower than that of trialkylphosphines. However, studies on highly basic phosphines, such as tris(dimethylamino)phosphine, show that the phosphorus center is the site of protonation. researchgate.net Mechanistic studies on iron-diphosphine complexes have shown that protonation can lead to the opening of the phosphine chelate ring, with the proton attacking the pendant phosphorus atom, ultimately resulting in ligand loss. rsc.orgrsc.org
Hydrogen bonding can also play a crucial role in the structure and reactivity of metal-phosphine complexes. While the parent phosphine does not have classical hydrogen bond donors, its metal complexes can participate in such interactions. For example, studies on palladium complexes with phosphine-amino-alcohol ligands have demonstrated the presence of intramolecular O-H···Cl hydrogen bonds between the ligand's hydroxyl group and a chloride co-ligand. unideb.hu These interactions were found to be critical in determining the conformation of the chelate ring and the stereochemistry at the nitrogen donor. unideb.hu In related triarylphosphine structures, weak intermolecular C-H···F hydrogen bonds have been observed. researchgate.net It is conceivable that in certain metal complexes of phosphinetriyltris[N,N-dimethylaniline], weak C-H···X hydrogen bonds (where X is an anionic ligand or a solvent molecule) could influence the supramolecular assembly in the solid state.
Stereochemical Control and Chirality Induction in Complex Formation
Chiral phosphine ligands are cornerstones of asymmetric catalysis, capable of transferring stereochemical information from the ligand to the metal's coordination sphere to control the enantioselectivity of a reaction. While phosphinetriyltris[N,N-dimethylaniline] is an achiral molecule, the principles of stereochemical control are relevant to its broader class of ligands.
The introduction of chirality into a phosphine ligand can be achieved in several ways, such as by having a stereogenic center in a substituent, by restricted rotation leading to atropisomerism (e.g., BINAP), or by having a stereogenic phosphorus atom. When a chiral phosphine ligand coordinates to a metal, it creates a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate or transition states leading to enantiomeric products.
The formation of metal complexes with chiral ligands often leads to a mixture of diastereomers, and the degree of stereochemical control depends on the specific ligand-metal combination and reaction conditions. In many cases, non-covalent interactions, such as π-stacking between ligands, can guide the stereoselective formation of a single diastereomer. The transfer of chirality from an enantiopure ligand to a metal center is a highly efficient method for achieving asymmetric synthesis within a complex.
| Complex | Parameter | Value |
|---|---|---|
| [PtCl2(L)] (1e) | Pt-P1 Bond Length (Å) | 2.2119(10) |
| Pt-P2 Bond Length (Å) | 2.2127(10) | |
| P1-Pt-P2 Angle (°) | 72.58(4) | |
| P1-N1-P2 Angle (°) | 99.73(17) | |
| [PtCl2(L)] (3e) | Pt-P1 Bond Length (Å) | 2.2193(14) |
| Pt-P2 Bond Length (Å) | 2.2096(14) | |
| P1-Pt-P2 Angle (°) | 72.59(5) | |
| P-N-P Angle (°) | Not provided | |
| [Cu(L)2]PF6 (3f) | Cu-P Bond Lengths (Å) | 2.3004(15) - 2.3458(15) |
| P2-Cu-P4 Angle (°) | 135.33(6) | |
| P1-N1-P2 Angle (°) | 106.9(2) |
*L represents different N,N-bis(diphenylphosphino)dimethylaniline derivatives.
Catalytic Applications of Phosphinetriyltris N,n Dimethylaniline Complexes
Homogeneous Catalysis: Design and Performance in Organic Transformations
No specific data was found on the design and performance of phosphinetriyltris[N,N-dimethylaniline] complexes in the outlined organic transformations.
Cross-Coupling Reactions (e.g., C-C, C-N bond formation)
No specific examples or data tables for Suzuki-Miyaura or Buchwald-Hartwig amination reactions using phosphinetriyltris[N,N-dimethylaniline] as a ligand were identified.
Hydrogenation and Dehydrogenation Catalysis
There were no research findings detailing the use of phosphinetriyltris[N,N-dimethylaniline] complexes in hydrogenation or dehydrogenation reactions.
Oligomerization and Polymerization Processes
Information regarding the application of phosphinetriyltris[N,N-dimethylaniline] in oligomerization or polymerization catalysis is not available in the searched literature.
Heterogeneous Catalysis: Strategies for Ligand Immobilization and Support Materials
No studies were found that describe the immobilization of phosphinetriyltris[N,N-dimethylaniline] on solid supports for use in heterogeneous catalysis.
Mechanistic Insights into Catalytic Cycles through Kinetic and Spectroscopic Methods
There is no available research on the mechanistic aspects, including kinetic and spectroscopic studies, of catalytic cycles involving phosphinetriyltris[N,N-dimethylaniline] complexes.
Potential Contributions to Functional Materials Science
Integration into Responsive or Smart Materials
The inherent reactivity and electronic nature of phosphinetriyltris[N,N-dimethylaniline] suggest its potential for incorporation into responsive or "smart" materials. These are materials designed to change their properties in response to external stimuli such as light, heat, or chemical analytes.
The lone pair of electrons on the phosphorus atom and the nitrogen atoms of the dimethylamino groups can be sensitive to their chemical environment. For instance, the basicity of these sites could be exploited in the design of chemoresponsive materials. The protonation or coordination of these sites upon exposure to specific chemical species could lead to significant changes in the material's optical or electronic properties, forming the basis for sensor applications.
Furthermore, the potential for redox activity in organophosphorus compounds opens avenues for creating redox-responsive materials. acs.orgrsc.orgnih.govmdpi.com While specific studies on phosphinetriyltris[N,N-dimethylaniline] are limited, the general principle involves the reversible oxidation and reduction of the phosphorus center or the aniline (B41778) moieties, which could trigger a change in the material's state or function. For example, incorporation of this compound into a polymer matrix could yield a material whose conductivity or color changes in response to an electrical potential.
Applications in Optoelectronic Materials
The strong electron-donating character of the N,N-dimethylaniline groups makes phosphinetriyltris[N,N-dimethylaniline] a compelling candidate for applications in optoelectronic materials. researchgate.netdocumentsdelivered.comnih.gov These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The presence of multiple donor groups is expected to raise the energy level of the highest occupied molecular orbital (HOMO) of the molecule. This is a crucial parameter in the design of charge-transporting and light-emitting materials. In the context of OLEDs, a high HOMO level can facilitate efficient injection of holes from the anode, potentially leading to improved device performance. While research on this specific compound is not widely published, related triphenylphosphine (B44618) derivatives with electron-donating or withdrawing groups have been investigated for their electronic properties. nih.gov
The photophysical properties of phosphinetriyltris[N,N-dimethylaniline] are also of interest. The interaction between the phosphorus atom and the π-conjugated system of the aniline rings could lead to interesting absorption and emission characteristics. The development of photoresponsive organophosphorus materials is an active area of research, with a focus on creating molecules whose optical properties can be controlled by light. rsc.org
Role in Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
The tripodal structure of phosphinetriyltris[N,N-dimethylaniline], with its central phosphorus atom and three radiating arms, makes it an excellent candidate for use as a building block in supramolecular chemistry. Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, and their design often relies on molecules with well-defined geometries and interaction sites.
Phosphinetriyltris[N,N-dimethylaniline] can act as a tripodal ligand, coordinating to metal centers to form discrete coordination complexes or extended network structures. wikipedia.orglibretexts.org The N,N-dimethylaniline groups could also participate in weaker interactions, such as π-stacking or hydrogen bonding (with suitable partner molecules), to direct the self-assembly process.
In the context of Metal-Organic Frameworks (MOFs), this phosphine (B1218219) could serve as a functionalized linker or a node. The phosphorus atom could coordinate to metal ions to build the framework, while the N,N-dimethylaniline units could decorate the pores of the MOF, imparting specific chemical properties. For instance, the basic nitrogen sites could be utilized for gas sorption or catalysis. The ability to tune the properties of MOFs by judiciously choosing the organic linkers is a cornerstone of MOF design.
Design of Ligand-Based Materials with Tunable Properties
Phosphines are a critically important class of ligands in coordination chemistry and catalysis, primarily due to the ability to systematically tune their steric and electronic properties. tcichemicals.comsigmaaldrich.comyoutube.com Phosphinetriyltris[N,N-dimethylaniline] fits squarely within this paradigm, offering a unique combination of a phosphorus donor atom and electronically active substituents.
The electron-donating N,N-dimethylaniline groups significantly increase the electron density on the phosphorus atom, making it a stronger σ-donor compared to less substituted phosphines like triphenylphosphine. wikipedia.org This enhanced donor ability can have a profound impact on the properties of metal complexes incorporating this ligand. For example, in catalytic applications, a more electron-rich metal center can influence reaction rates and selectivities.
The steric bulk of the three N,N-dimethylaniline groups also plays a crucial role. The cone angle of a phosphine ligand is a key descriptor of its steric footprint and influences the coordination geometry and reactivity of its metal complexes. By modifying the substituents on the aniline rings, it would be possible to fine-tune both the electronic and steric properties of the ligand, thereby creating a family of ligands with graded properties for specific applications. This tunability is highly desirable in the development of new catalysts and functional coordination materials.
Below is a table summarizing the potential applications based on the compound's properties:
| Property | Potential Application Area | Rationale |
| Electron-rich phosphorus and nitrogen centers | Responsive/Smart Materials | Potential for chemo- and redox-responsive behavior. |
| Strong electron-donating N,N-dimethylaniline groups | Optoelectronic Materials | Favorable for charge transport in devices like OLEDs. |
| Tripodal structure | Supramolecular Assemblies and MOFs | Acts as a versatile building block for complex architectures. |
| Tunable electronic and steric properties | Ligand-Based Materials | Enables the design of tailored metal complexes for catalysis and functional materials. |
Future Perspectives and Emerging Research Avenues
Development of Asymmetric Catalytic Systems Utilizing Chiral Derivatives of Phosphinetriyltris[N,N-dimethylaniline]
The next frontier in the application of phosphinetriyltris[N,N-dimethylaniline] involves the creation of chiral derivatives for asymmetric catalysis. The design of effective chiral ligands is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. nih.gov While the parent compound is achiral, several strategies can be envisioned for introducing chirality.
One approach involves the desymmetrization of the ligand scaffold, a strategy that has proven effective for other catalyst families like 4-(dimethylamino)pyridine (DMAP). scispace.com This could be achieved by introducing chiral substituents on the aniline (B41778) rings or by creating planar chirality through coordination with a metal complex. scispace.com The development of nonsymmetrical P,N-ligands has recently gained traction, often outperforming traditional C2-symmetric P,P- or N,N-ligands in various metal-catalyzed reactions. nih.gov By replacing one of the N,N-dimethylaniline groups with a different chiral coordinating group, a new class of modular, nonsymmetrical ligands based on this scaffold could be developed.
These novel chiral derivatives would be prime candidates for use in a range of enantioselective transformations, including hydrogenation, allylic amination, and cross-coupling reactions. nih.govbeilstein-journals.org The goal is to design a ligand that modifies the reactivity and selectivity of a metal center, thereby preferentially forming one of two possible enantiomeric products. nih.gov The inherent challenge lies in the rational design of a suitable chiral ligand for a specific application, a task that often requires significant empirical screening alongside computational modeling. nih.gov
Exploration of Bio-Inspired Catalysis and Mimicking Enzymatic Pathways
Drawing inspiration from nature, researchers are exploring the use of synthetic molecules to mimic the function of enzymes. Phosphine (B1218219) derivatives, when confined within specific micro- or nano-environments, can create cavities that resemble the active sites of enzymes, demonstrating potential as enzyme mimics. researchgate.net Future research on phosphinetriyltris[N,N-dimethylaniline] could focus on incorporating this ligand into larger supramolecular structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
By immobilizing derivatives of the ligand within the pores of these materials, it may be possible to create isolated, enzyme-like active sites. researchgate.net This confinement can influence the catalytic properties of the phosphine, potentially leading to enhanced selectivity and activity. researchgate.net The three N,N-dimethylaniline "arms" of the ligand could be functionalized to create specific binding pockets that recognize and orient substrates in a manner analogous to enzymatic catalysis. This approach could lead to catalysts that operate under mild conditions with high substrate specificity, moving beyond traditional homogeneous catalysis.
High-Throughput Screening and Computational Design of Novel Ligand Variants
The traditional, experience-driven discovery of catalysts is gradually being supplemented and accelerated by computational and data-driven methods. nih.gov Future development of ligands related to phosphinetriyltris[N,N-dimethylaniline] will heavily rely on high-throughput screening (HTS) and computer-aided molecular design to explore vast chemical spaces efficiently. acs.orgnih.govnih.gov
Computational approaches, such as Density Functional Theory (DFT) calculations, can provide deep insights into reaction mechanisms and the electronic and steric properties of potential ligand variants. researchgate.net This allows for the in silico design of new phosphines with tailored properties for specific catalytic reactions, such as optimizing the reductive elimination of products from a metal center. researchgate.net
Furthermore, the integration of machine learning is revolutionizing catalyst design. By creating extensive databases of metal-phosphine complexes and their catalytic performance, researchers can identify an "active ligand space" (ALS). This data-driven strategy uses key descriptors, like ligand replacement energy, to predict highly effective catalysts, pushing the rational design of organometallic systems into a quantitative era. nih.gov Such methods are significantly faster than quantum mechanics calculations and can effectively screen millions of potential ligand geometries to identify novel candidates that are better organized for metal complexation than existing examples. nih.govacs.orgnih.gov
Table 1: Computational and High-Throughput Methods for Ligand Design
| Method | Description | Application Example | Reference |
|---|---|---|---|
| Computer-Aided Design | Utilizes software (e.g., HostDesigner, PCModel) to generate and screen millions of potential ligand geometries based on molecular mechanics. | Design of bis-phosphine oxide ligands for lanthanide complexation. | acs.org, nih.gov |
| Density Functional Theory (DFT) | A quantum chemical calculation method used to analyze electronic structures, reaction pathways, and transition state energies. | Designing phosphine ligands to facilitate reductive elimination from Palladium complexes. | researchgate.net |
| Machine Learning / Data-Driven Screening | Employs machine-learning on large catalyst databases (e.g., MPCD) to identify an "active ligand space" and predict effective catalysts. | Discovering low-cost phosphine ligands for Suzuki cross-coupling reactions. | nih.gov |
| High-Throughput Screening (HTS) | Automated experimental interrogation of large compound libraries to identify "hits" that meet specific criteria for a given assay. | Screening small molecule libraries for inhibition of fibril formation. | nih.gov |
Sustainable Chemistry Applications and Green Synthesis Approaches
The principles of green chemistry are increasingly integral to chemical research, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. Future research on phosphinetriyltris[N,N-dimethylaniline] will likely include the development of more sustainable synthetic routes. Traditional phosphine ligand synthesis often relies on organometallic reagents and requires inert conditions to prevent oxidation. researchgate.netcfmot.de A green approach might involve masking the phosphorus as a phosphine oxide during synthesis and then performing a final reduction step, or exploring novel catalytic routes that avoid stoichiometric reagents. researchgate.net
The application of this ligand in sustainable chemical processes is another key research avenue. Phosphine ligands are crucial components of catalysts used in highly efficient reactions like Suzuki-Miyaura couplings and Buchwald-Hartwig aminations, which are themselves tools for creating complex molecules with high atom economy. cfmot.de Future work could focus on designing catalysts based on phosphinetriyltris[N,N-dimethylaniline] that operate in greener solvents, such as water or bio-derived solvents, or at lower temperatures to reduce energy consumption. The development of robust, recyclable catalysts based on this ligand would also represent a significant advance in sustainable chemistry. The ultimate goal is to create more efficient chemical processes that align with the principles of sustainability. cfmot.deresearchgate.net
Q & A
Basic: What established synthetic routes are used for preparing N,N-dimethylaniline derivatives, and what parameters critically influence yield?
The one-pot synthesis from nitrobenzene and methanol using catalytic systems (e.g., Cu-Zn-Al oxides) achieves yields >90% under optimized conditions (180°C, 4 MPa H₂) . Key parameters include:
- Catalyst composition : Bimetallic systems enhance hydrogenation efficiency.
- Temperature/pressure : Higher pressures favor nitrobenzene reduction intermediates.
- Solvent selection : Polar aprotic solvents improve reagent miscibility.
Alternative routes involve thermolysis of benzyl derivatives (e.g., iodide lb at 180°C yields p- and o-benzyl isomers via Stevens rearrangement) .
Basic: How do spectroscopic techniques resolve structural ambiguities in N,N-dimethylaniline derivatives?
- NMR : Distinct aromatic proton shifts differentiate regioisomers. For example, meta-iodo derivatives show multiplets at δ 7.05–6.34 ppm, while ortho-isomers exhibit δ 7.75–6.46 ppm .
- GC-MS : Coupled with Carbowax 20M-KOH columns, retention times and fragmentation patterns identify thermolytic by-products like p-benzyl-N,N-dimethylaniline (m/z 211) .
- IR : C-N stretching (~1350 cm⁻¹) confirms dimethylamino group integrity .
Basic: What safety protocols are essential for handling N,N-dimethylaniline in laboratory settings?
- Carcinogenicity : Classified as Group 3 (IARC) with limited animal evidence; use fume hoods and PPE .
- NIH guidelines : Document solvent exposure limits, waste disposal methods, and emergency procedures per preclinical checklists .
- Data reporting : Include batch-specific impurities (e.g., sulfate or hydrochloride salts, CAS 58888-49-6) in toxicity assessments .
Advanced: How do reaction conditions dictate regioselectivity in metallation of N,N-dimethylaniline?
Sodium-mediated zincation with TMP(H) at reflux followed by iodination yields meta-substituted products (ortho:meta:para = 3.7:4.2:1.0). Key factors:
- Base strength : Strong bases (e.g., TMP-zincate) favor meta-deprotonation via competitive pathways regenerating free amine .
- Solvent effects : Trifluoromethylbenzene stabilizes intermediates, altering selectivity.
- Kinetic vs. thermodynamic control : Longer reaction times increase meta-isomer dominance (4.2:1 ratio) .
Advanced: How can conflicting product distributions in thermolysis studies be methodologically reconciled?
Contradictions arise from divergent pathways (e.g., iodide lb yielding benzyl isomers vs. la forming N-phenyl cations). Resolve via:
- Chromatographic separation : Carbowax 20M-KOH columns distinguish Stevens (p-benzyl) from Sommelet (o-benzyl) products .
- Isotopic labeling : Track hydrogen/deuterium exchange in rearrangement mechanisms.
- Computational modeling : DFT studies predict activation barriers for competing pathways .
Advanced: What photophysical insights emerge from Stern-Volmer analysis of N,N-dimethylaniline-iridium complexes?
- Quenching kinetics : Linear Stern-Volmer plots (λₑₓ = 355 nm) indicate dynamic quenching with [Ir(ppy)₂(bpy)]PF₆ (kq = 2.1 × 10⁹ M⁻¹s⁻¹) .
- Transient absorption : Time-resolved spectra reveal triplet-state interactions (τ = 1.2 µs) with α-ketovinylazide, suggesting electron-transfer pathways .
- Method optimization : Deaerated ACN minimizes oxygen interference in emission studies .
Advanced: How can by-products be minimized in synthesizing phosphinetriyltris[N,N-dimethylaniline] analogs?
- Precursor purification : Remove trace amines (e.g., N-phenyl cations) to avoid unwanted coupling .
- Stoichiometric control : Limit phosphine ligand excess to prevent over-substitution.
- In situ monitoring : Real-time NMR tracks intermediate formation (e.g., sodium-zincate species) to adjust reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
